4-Allyloxyphenylacetic acid
Overview
Description
4-Allyloxyphenylacetic acid is an organic compound characterized by the presence of an allyloxy group attached to a phenylacetic acid backbone
Mechanism of Action
Target of Action
It is structurally similar to phenylacetic acid and 4-hydroxyphenylacetic acid, which are known to interact with various enzymes and receptors in the body
Mode of Action
For instance, phenylacetic acid is known to act as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
Biochemical Pathways
Phenylacetic acid, a structurally similar compound, is involved in the urea cycle . It’s also worth noting that 4-hydroxyphenylacetic acid, another structurally similar compound, has been found to be involved in the antioxidative action .
Pharmacokinetics
They demonstrate much more complex pharmacokinetic and pharmacodynamic behavior than small molecules .
Result of Action
For instance, 4-hydroxyphenylacetic acid has been found to suppress astrocyte activation by amplifying Trp-AhR-AQP4 signaling in experimental autoimmune encephalomyelitis mice .
Action Environment
It’s known that the presence of ascorbic acid decreases the expression of pro-inflammatory factors and increases the expression of wound-healing factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyloxyphenylacetic acid typically involves the allylation of phenylacetic acid derivatives. One common method includes the reaction of phenylacetic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 4-Allyloxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the allyloxy group can yield saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Formation of 4-allyloxybenzaldehyde or 4-allyloxybenzoic acid.
Reduction: Formation of 4-allyloxyphenylethanol.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Scientific Research Applications
4-Allyloxyphenylacetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Phenylacetic acid: Shares the phenylacetic acid backbone but lacks the allyloxy group.
4-Hydroxyphenylacetic acid: Contains a hydroxy group instead of an allyloxy group.
4-Methoxyphenylacetic acid: Contains a methoxy group instead of an allyloxy group.
Uniqueness: 4-Allyloxyphenylacetic acid is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for various chemical modifications and interactions that are not possible with its analogs .
Properties
IUPAC Name |
2-(4-prop-2-enoxyphenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h2-6H,1,7-8H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVOADYMWPGUPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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